![molecular formula C8H6ClN3O2 B2869099 2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyridine CAS No. 129179-30-2](/img/structure/B2869099.png)
2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)pyridine is an organochlorine compound that consists of a pyridine core bearing a chloromethyl group . It is one of three isomeric chloromethylpyridines . It is an alkylating agent and a precursor to pyridine-containing ligands .
Synthesis Analysis
The synthesis of 2-(Chloromethyl)pyridine involves the reaction of 2-methylpyridine with carbon tetrachloride under light irradiation . The reaction is carried out under acidic conditions and with a ZnCl2 catalyst . Another method involves the reaction of 2-methylpyridine and anhydrous carbon tetrachloride, mixed in a reaction pot and stirred. Dry sodium carbonate is added, and the mixture is heated to 58-60°C. Under light irradiation, chlorine is introduced, and the temperature is maintained at 60-65°C for about 6 hours .Molecular Structure Analysis
The molecular structure of 2-(Chloromethyl)pyridine consists of a pyridine core bearing a chloromethyl group . The chemical formula is C6H6ClN . The InChI key is NJWIMFZLESWFIM-UHFFFAOYSA-N .Chemical Reactions Analysis
2-(Chloromethyl)pyridine hydrochloride was used as a reagent in base-catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF . It was also used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .Physical And Chemical Properties Analysis
2-(Chloromethyl)pyridine is a white solid with a melting point of 79 °C (174 °F; 352 K) . It is soluble in water . The molar mass is 127.57 g·mol−1 .科学的研究の応用
Chemical Synthesis and Derivatives Development
2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyridine serves as a foundational compound for synthesizing various pharmacologically relevant derivatives. For instance, studies have explored its reactivity with different nitronate anions, leading to the creation of new compounds with potential pharmaceutical applications (Vanelli et al., 1991). Additionally, the compound's versatility in undergoing SRN1 reactions with different nucleophiles has been demonstrated, highlighting its significance in the synthesis of novel imidazo[1,2-a]pyridine derivatives (Vanelle et al., 2008).
Expanding Structural Diversity
Research has also focused on developing alternative strategies for functionalizing this compound. Such efforts have led to the generation of 2-arylated compounds and facilitated the introduction of amides, anilines, and ureas in the 3-position, thereby expanding the structural diversity of imidazo[1,2-a]pyridines (Bazin et al., 2013). This diversity is crucial for exploring new biological activities and pharmacological properties.
Biological Activity Exploration
The compound has been instrumental in the development of novel scaffolds like pyrrolo-imidazo[1,2-a]pyridines, which have shown promising results in preliminary screenings for biological activities, including antiproliferative effects against cancer cell lines (Zhang et al., 2019). Such findings underscore the potential of derivatives of this compound in contributing to the development of new therapeutic agents.
Catalytic Applications
The compound has been used in studies exploring new catalytic activities, such as the iron-catalyzed oxidative diamination of nitroalkene, demonstrating its versatility in synthetic chemistry and potential applications in developing new synthesis methodologies (Monir et al., 2014).
Green Chemistry Perspectives
Research has also focused on the green metric evaluation of derivatives of this compound, emphasizing the importance of environmentally friendly and sustainable approaches in chemical synthesis (Gilbile et al., 2017). This perspective is essential in modern pharmaceutical and chemical industries, where sustainability is increasingly prioritized.
作用機序
Safety and Hazards
2-(Chloromethyl)pyridine is harmful if swallowed, in contact with skin or if inhaled . It causes skin irritation and serious eye irritation . It is highly flammable and emits highly toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides and hydrogen chloride gas when heated to decomposition .
将来の方向性
Benzimidazoles, which are similar to 2-(Chloromethyl)pyridine, are being investigated for their potential in medicinal chemistry . They have been found to have a broad spectrum of biological activities and are being used in the synthesis of new drugs . Future research could focus on the development of new benzimidazole derivatives with enhanced biological activities .
特性
IUPAC Name |
2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c9-5-6-8(12(13)14)11-4-2-1-3-7(11)10-6/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTSNKHYSRQDPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Cyclopropyl-1-[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2869017.png)
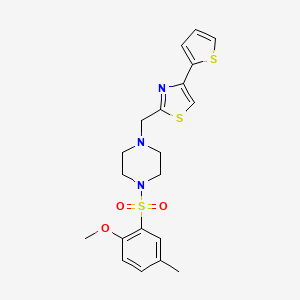
![2-Chloro-N-[[4-(3,5-dimethylpyrazol-1-yl)-2-(trifluoromethyl)phenyl]methyl]propanamide](/img/structure/B2869019.png)
![2-((1R,5S,6s)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B2869022.png)
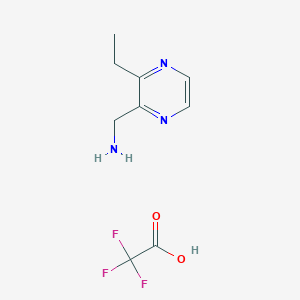
![N-(2-cyano-3-methylbutan-2-yl)-2-[(5-cyclopropyl-1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2869024.png)
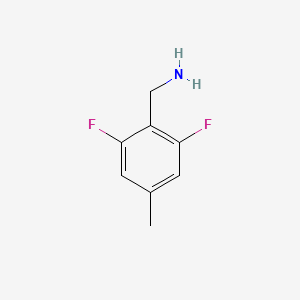

![1-heptyl-3,7,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dio ne](/img/structure/B2869029.png)
![Methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate](/img/structure/B2869031.png)
![4-[4-Fluoro-2-(trifluoromethyl)benzoyl]thiomorpholine-3-carbonitrile](/img/structure/B2869034.png)
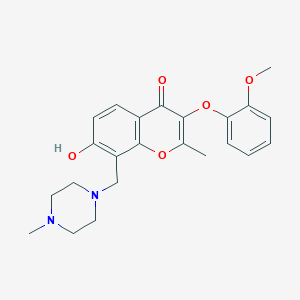
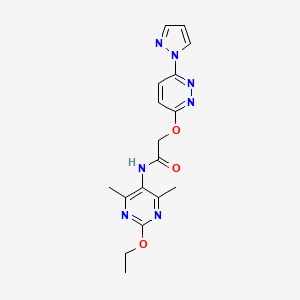
![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2869039.png)